(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid
Description
(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid is a triazole-based compound featuring a hydroxymethyl (–CH2OH) substituent at the 4-position of the 1,2,3-triazole ring and an acetic acid (–CH2COOH) group at the 1-position. This structure combines the versatile reactivity of the triazole core with the hydrophilicity of the hydroxymethyl and carboxylic acid moieties, making it a candidate for applications in medicinal chemistry, drug delivery, and materials science. The hydroxymethyl group enhances solubility in polar solvents and may participate in hydrogen bonding, while the acetic acid moiety allows for conjugation or salt formation, critical for biological interactions .
Properties
IUPAC Name |
2-[4-(hydroxymethyl)triazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-3-4-1-8(7-6-4)2-5(10)11/h1,9H,2-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCDGFYVAKSXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45964-27-0 | |
| Record name | 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, in a solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale CuAAC reactions using continuous flow reactors to ensure high efficiency and yield. The use of recyclable copper catalysts and environmentally friendly solvents can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Carboxy-[1,2,3]triazol-1-yl)-acetic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid is a chemical compound with a wide array of applications in scientific research due to its unique chemical structure and biological activities. The compound features a triazole ring, a five-membered ring containing three nitrogen atoms, and its functional groups give it distinct chemical reactivity, making it a versatile component in various applications.
Scientific Research Applications
This compound is used in chemistry, biology, medicine, and industry.
Chemistry The compound serves as a building block in the synthesis of complex molecules and polymers. The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry". This reaction involves reacting an azide with an alkyne in the presence of a copper catalyst, like copper sulfate and sodium ascorbate, in a solvent such as water or a mixture of water and an organic solvent. Industrial production may use large-scale CuAAC reactions with continuous flow reactors to ensure high efficiency and yield, as well as using recyclable copper catalysts and environmentally friendly solvents to improve sustainability.
This compound can undergo reactions, including :
- Oxidation The hydroxymethyl group can be oxidized to form a carboxylic acid group. Common oxidizing agents include potassium permanganate and chromium trioxide. The major product formed is (4-Carboxy-[1,2,3]triazol-1-yl)-acetic acid.
- Reduction The triazole ring can be reduced under specific conditions to form dihydrotriazoles. Reducing agents like sodium borohydride or lithium aluminum hydride can be used. The major product is dihydrotriazole derivatives.
- Substitution The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used for substitution reactions. The major product is various substituted triazole derivatives.
Biology The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine It is investigated for its potential as an antiviral and anticancer agent because of its ability to interact with biological targets. The primary target of the compound is Heat Shock Protein 90 (HSP90). The compound interacts with HSP90 through hydrogen bonds and hydrophobic interactions, leading to the degradation of client proteins via the ubiquitin-proteasome pathway and impacting several signaling pathways associated with tumorigenesis. Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis.
Industry It is utilized in developing new materials with unique properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of (4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes or modulate biological pathways. For example, it can inhibit carbonic anhydrases, thymidylate synthase, and aromatase, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of triazole-acetic acid derivatives is exemplified by the following compounds. Key comparisons focus on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Solubility :
- The hydroxymethyl group in the target compound improves water solubility compared to phenyl () or tert-butyl () substituents, which are more lipophilic. This property is advantageous for drug formulation .
- Formyl and carboxylic acid groups () enhance reactivity but may reduce stability under acidic/basic conditions.
Biological Activity: Triazole-acetic acid derivatives with aromatic substituents (e.g., phenyl, benzotriazole) show antimicrobial and enzyme-inhibitory activities (). The hydroxymethyl variant’s hydrogen-bonding capability may improve target binding . BTTAA () is non-biological but critical in bioconjugation, highlighting the role of triazole substituents in metal coordination.
Synthetic Utility :
Biological Activity
(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid is a compound that belongs to the class of 1,2,3-triazoles, characterized by a five-membered ring containing three nitrogen atoms. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula: CHNO
- CAS Number: 45964-27-0
- Functional Groups: Triazole ring, hydroxymethyl group, carboxylic acid
The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound, allowing it to interact with various biological targets.
The primary target of this compound is Heat Shock Protein 90 (HSP90) . This protein plays a crucial role in maintaining cellular homeostasis and is involved in the stabilization and folding of numerous client proteins that are implicated in cancer progression.
Mode of Action
- Binding Interactions: The compound interacts with HSP90 through hydrogen bonds and hydrophobic interactions.
- Biochemical Pathways: Inhibition of HSP90 leads to the degradation of client proteins via the ubiquitin-proteasome pathway. This action impacts several signaling pathways associated with tumorigenesis, including those involving PARP, Aurora A, PI3K, BRD4, and hTERT.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
- Antiviral Activity: The compound has shown potential against viral infections by interfering with viral replication mechanisms.
- Anticancer Activity: Its ability to inhibit HSP90 suggests that it may serve as an anticancer agent by promoting the degradation of oncogenic proteins.
- Antimicrobial Properties: Some studies have reported that triazole derivatives possess antimicrobial activity against various pathogens.
Comparative Biological Activity
A summary of biological activities related to this compound compared to other triazole derivatives is presented below:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | Not specified | |
| Triazole derivative A | Antiviral | 10 | |
| Triazole derivative B | Antimicrobial | 5 | |
| Triazole derivative C | Anticancer | 8 |
Study on Anticancer Properties
A study conducted by researchers at a prominent university investigated the anticancer properties of this compound in vitro. The compound was tested against various cancer cell lines:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings: The compound demonstrated significant cytotoxicity against all tested cell lines with an observed IC50 value indicating potent activity. The mechanism was attributed to the disruption of HSP90 function leading to apoptosis in cancer cells.
Antiviral Activity Assessment
In another research study focusing on its antiviral properties, this compound was evaluated for its effectiveness against influenza virus:
- Methodology: The compound was administered to infected cell cultures at various concentrations.
- Results: It exhibited dose-dependent inhibition of viral replication with an IC50 value significantly lower than that of standard antiviral drugs.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for (4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid?
- Methodological Answer : A robust synthesis route requires selection of starting materials (e.g., triazole derivatives or azides), optimization of reaction conditions (temperature, solvent, catalyst), and efficient purification strategies. For example, and highlight the use of alkylation strategies (e.g., bromoacetate alkylation) and continuous-flow processes to improve yield and sustainability . Avoiding chromatography by leveraging solubility differences (e.g., aqueous workup) is critical for scalability .
Q. How is this compound utilized in synthesizing complex chemical entities?
- Methodological Answer : The compound serves as a versatile intermediate in pharmaceuticals and agrochemicals. For instance, and describe its role in synthesizing phosphonic acid derivatives via reactions with H3PO4 and PCl3 at 100–110°C in chlorobenzene . Its hydroxymethyl and triazole groups enable further functionalization, such as click chemistry or esterification, to generate peptidomimetics or combinatorial libraries .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D-COSY) is critical for verifying regioselectivity in triazole alkylation. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) validate purity and molecular weight. and emphasize distinguishing N-1 vs. N-2 isomers via chromatographic or spectroscopic analysis .
Advanced Research Questions
Q. How can researchers address selectivity challenges in N-alkylation reactions to avoid undesired isomers?
- Methodological Answer : Selectivity depends on steric and electronic factors. Using bulky alkylating agents or directing groups (e.g., acetylated triazoles) can favor N-1 alkylation. and recommend monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent polarity (e.g., dimethylacetamide) to suppress byproduct formation . Computational modeling (e.g., density functional theory) may predict regioselectivity trends .
Q. What strategies resolve discrepancies in reported yields from different synthesis methods?
- Methodological Answer : Contradictions often arise from variations in catalysts (e.g., Cu(I) for click chemistry), solvent systems (DMF vs. THF), or temperature gradients. For example, reports 75–85% yields under continuous-flow conditions, while batch methods may yield <60% due to poor mixing . Systematic DOE (design of experiments) can identify critical parameters (e.g., residence time, stoichiometry) to reconcile data .
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer : Molecular docking and QSAR (quantitative structure-activity relationship) models predict binding affinities to biological targets (e.g., enzymes). highlights ICReDD’s approach using quantum chemical calculations to optimize reaction pathways and predict substituent effects on bioactivity . For instance, adding electron-withdrawing groups to the triazole ring may enhance metabolic stability .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : and recommend aqueous extraction to remove polar byproducts, followed by recrystallization (e.g., ethanol/water mixtures) to isolate the product. For thermally sensitive derivatives, flash chromatography with silica gel and ethyl acetate/hexane gradients is effective . Advanced methods like simulated moving bed (SMB) chromatography improve throughput in continuous processes .
Data Analysis and Optimization
Q. How should researchers analyze conflicting data on the compound’s solubility and stability?
- Methodological Answer : Discrepancies may stem from pH variations (e.g., protonation of the acetic acid group), solvent polarity, or impurities. notes a calculated XLogP of 0.8, suggesting moderate hydrophobicity, but experimental solubility in DMSO or water requires empirical validation . Accelerated stability studies (40°C/75% RH for 4 weeks) under inert atmospheres can clarify degradation pathways .
Q. What experimental frameworks are recommended for scaling up synthesis while maintaining sustainability?
- Methodological Answer : and advocate integrated continuous-flow systems to reduce waste and energy consumption. Key metrics include E-factor (kg waste/kg product) and process mass intensity (PMI). Solvent recovery (e.g., chlorobenzene via distillation) and catalyst recycling (e.g., Cu nanoparticles) align with green chemistry principles .
Tables for Key Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C5H7N3O3 | |
| Synthetic Yield (Flow) | 75–85% | |
| XLogP | 0.8 (predicted) | |
| Key Applications | Intermediate for phosphonic acid derivatives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
